4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide
Description
Chemical Structure: 4-{[([1,1'-Biphenyl]-4-yloxy)acetyl]amino}benzamide (C₂₁H₁₈N₂O₃, MW 346.39 g/mol) features a benzamide core substituted with a [1,1'-biphenyl]-4-yloxy acetyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity (LogP ~3.5 estimated) and hydrogen-bonding capacity via the amide and ether oxygen atoms.
For example, 2-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}-N-cyclohexylbenzamide (CAS 667432-94-2) is prepared by reacting [1,1'-biphenyl]-4-yloxy acetyl chloride with substituted benzamide precursors under basic conditions .
Properties
IUPAC Name |
4-[[2-(4-phenylphenoxy)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c22-21(25)17-6-10-18(11-7-17)23-20(24)14-26-19-12-8-16(9-13-19)15-4-2-1-3-5-15/h1-13H,14H2,(H2,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHZOHCWDCVMNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide typically involves the following steps:
Formation of 4-(1,1’-biphenyl-4-yloxy)acetyl chloride: This intermediate is prepared by reacting 4-(1,1’-biphenyl-4-yloxy)acetic acid with thionyl chloride (SOCl2) under reflux conditions.
Acylation Reaction: The resulting 4-(1,1’-biphenyl-4-yloxy)acetyl chloride is then reacted with 4-aminobenzamide in the presence of a base such as triethylamine (Et3N) to yield 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene rings or the amide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Biological Activities
While specific biological data for 4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide is limited, similar compounds in the benzamide class often exhibit notable biological activities such as:
- Anti-inflammatory effects : Compounds with amide functionalities are known to inhibit inflammatory pathways.
- Analgesic properties : Structural analogs have been utilized in pain management therapies.
- Antimicrobial activity : The biphenyl structure is associated with interactions that can disrupt microbial cell membranes.
Further studies are necessary to elucidate the specific mechanisms of action and therapeutic potentials of this compound.
Potential Therapeutic Applications
The potential applications of this compound span various fields:
- Medicinal Chemistry : Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases or infections.
- Material Science : Its unique chemical properties could be exploited in creating advanced materials with specific thermal or electrical properties.
Case Studies and Research Findings
Research on structurally similar compounds provides insights into the possible applications of this compound:
- A study on benzamide derivatives demonstrated significant anti-inflammatory effects in animal models, suggesting that modifications to the benzamide structure can enhance therapeutic efficacy .
- Another investigation highlighted the role of biphenyl-containing compounds in drug design, emphasizing their ability to interact favorably with biological targets due to their planar structure .
Mechanism of Action
The mechanism of action of 4-{[([1,1’-biphenyl]-4-yloxy)acetyl]amino}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Bioactivity Modulation via Substituents: The diethylaminoethyl group in compound 3a enhances anti-parasitic activity against Leishmania infantum (IC₅₀: 12 µM) compared to the parent compound, likely due to improved membrane permeability . DEGA’s diethylaminoacetyl group enables prodrug activation via hepatic N-deethylation, releasing the potent anticonvulsant LY201116 (ED₅₀: 0.5 mg/kg iv) .
Impact of Bulky Substituents: Cyclohexyl substitution in 2-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}-N-cyclohexylbenzamide increases molecular weight (444.53 vs.
Neuroprotective vs. Antiparasitic Applications: SUN11602 shares a benzamide backbone but incorporates a piperidinylmethyl group, enabling neuroprotection via mimicry of bFGF signaling , whereas 3a targets trypanothione reductase in Leishmania .
Pharmacological and Mechanistic Insights
- DEGA vs.
Biological Activity
4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide is a complex organic compound characterized by its biphenyl structure and amide functional groups. This compound has gained interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The presence of both biphenyl and amide functionalities suggests that it may exhibit unique biological properties, which warrant further investigation.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Biphenyl Moiety : Contributes to hydrophobic interactions and may enhance binding to biological targets.
- Amide Group : Involved in hydrogen bonding and can participate in nucleophilic acyl substitution reactions.
Biological Activity Overview
While specific biological activity data for this compound is limited, it is essential to explore the biological activities of structurally similar compounds within the benzamide class. These compounds often display a range of pharmacological effects, including:
- Anti-inflammatory : Compounds with amide groups have shown efficacy in reducing inflammation.
- Analgesic : Similar structures are known for pain-relieving properties.
- Antimicrobial : The biphenyl structure has been associated with significant antimicrobial activity.
Structure-Activity Relationship (SAR)
Research on bis-benzamides has provided insights into how structural modifications can affect biological activity. A notable study indicated that specific substitutions on the benzamide scaffold significantly influenced the inhibition of androgen receptor (AR) interactions, which is critical in prostate cancer treatment. The findings suggest that modifications to the side chains can enhance potency and selectivity against cancer cell lines.
Table 1: Summary of Biological Activities of Related Compounds
Case Studies and Experimental Findings
In related studies, compounds with similar structural features have demonstrated promising results:
- Anticancer Activity : A series of bis-benzamides were evaluated for their antiproliferative effects on prostate cancer cells. One compound exhibited an IC50 value of 16 nM, indicating potent activity against cancer cell proliferation by disrupting AR interactions .
- Binding Affinity Studies : Techniques such as molecular docking simulations have been employed to assess the binding affinity of similar compounds with various biological targets, including protein kinases involved in cancer progression .
Future Directions
Further studies are necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound. Suggested research avenues include:
- In vitro and In vivo Studies : Conducting detailed pharmacological studies to assess efficacy and safety profiles.
- Mechanistic Studies : Investigating the interaction pathways at the molecular level to understand how this compound affects cellular processes.
- Synthesis of Analogues : Creating derivatives with modified structures to enhance bioactivity and selectivity.
Q & A
Q. How can researchers optimize the synthesis of 4-{[([1,1'-biphenyl]-4-yloxy)acetyl]amino}benzamide to improve yield and purity?
Methodological Answer:
- Stepwise Reaction Monitoring: Use HPLC or TLC to track intermediate formation (e.g., biphenyl-4-yloxy acetyl chloride) and adjust reaction times or stoichiometry accordingly .
- Hazard Mitigation: Conduct a pre-reaction hazard analysis, particularly for reactive intermediates (e.g., acyl chlorides) and mutagenic byproducts, as highlighted in anomeric amide syntheses .
- Purification: Employ column chromatography with gradient elution (e.g., dichloromethane/methanol) to isolate the final compound, followed by recrystallization from acetonitrile for higher purity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the presence of the biphenyloxy acetyl group (δ 7.4–7.6 ppm for aromatic protons) and the benzamide moiety (δ 10.2 ppm for amide NH) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: 387.1472) to rule out impurities or degradation products .
- X-Ray Crystallography: Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, critical for understanding intermolecular interactions .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activity data for this compound across different assay systems?
Methodological Answer:
- Orthogonal Assay Validation: Compare results from enzyme inhibition assays (e.g., kinase activity) with cell-based viability assays (e.g., MTT) to differentiate direct target effects from off-target cytotoxicity .
- Dose-Response Analysis: Perform IC₅₀ determinations under standardized conditions (e.g., pH 7.4, 37°C) to account for assay-specific variability .
- Computational Modeling: Use molecular dynamics simulations to predict binding affinities under varying physiological conditions (e.g., ionic strength), aligning discrepancies with experimental data .
Q. What methodological strategies can be employed to elucidate the binding mechanism of this compound with potential protein targets?
Methodological Answer:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify interactions with purified receptors (e.g., tyrosine kinases) .
- Isothermal Titration Calorimetry (ITC): Determine thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic (e.g., hydrogen bonds) from entropic (e.g., hydrophobic) contributions .
- Mutagenesis Studies: Engineer target proteins with alanine substitutions at predicted binding sites (e.g., ATP-binding pockets) to validate critical residues .
Q. How can researchers assess the mutagenic potential of this compound during preclinical development?
Methodological Answer:
- Ames II Testing: Use Salmonella typhimurium strains (TA98, TA100) with metabolic activation (S9 fraction) to detect frameshift or base-pair mutations .
- In Vitro Micronucleus Assay: Evaluate chromosomal damage in human lymphoblastoid cells (e.g., TK6) at sub-cytotoxic concentrations (≤10 μM) .
- Comparative Toxicity Profiling: Benchmark results against structurally related benzamide derivatives (e.g., N-(4-chlorophenyl) analogs) to identify structure-toxicity relationships .
Q. What experimental approaches are recommended for designing derivatives of this compound to explore structure-activity relationships (SAR)?
Methodological Answer:
- Functional Group Substitution: Replace the biphenyloxy moiety with heterocycles (e.g., thiophene, pyridine) to assess electronic effects on bioactivity .
- Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide derivatives) to evaluate targeted protein degradation .
- Quantum Chemical Calculations: Use density functional theory (DFT) to predict substituent effects on molecular polarity and solubility, guiding synthetic prioritization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
